Cas no 1804516-11-7 (2,3-Difluoro-5-nitrobenzodifluoride)

2,3-Difluoro-5-nitrobenzodifluoride is a fluorinated aromatic compound characterized by its nitro and difluoromethyl substituents, which enhance its reactivity and utility in organic synthesis. The presence of electron-withdrawing groups, such as the nitro and difluoromethyl moieties, makes it a valuable intermediate for nucleophilic aromatic substitution reactions and cross-coupling processes. Its structural features contribute to high selectivity in pharmaceutical and agrochemical applications, particularly in the development of active ingredients. The compound’s stability under standard conditions and compatibility with various reaction conditions further underscore its versatility in fine chemical synthesis. Its precise molecular architecture enables tailored modifications for advanced material and specialty chemical applications.
2,3-Difluoro-5-nitrobenzodifluoride structure
1804516-11-7 structure
Product Name:2,3-Difluoro-5-nitrobenzodifluoride
CAS No:1804516-11-7
MF:C7H3F4NO2
MW:209.09783577919
CID:4706348
PubChem ID:119011522
Update Time:2025-06-15

2,3-Difluoro-5-nitrobenzodifluoride Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-5-nitrobenzodifluoride
    • Inchi: 1S/C7H3F4NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H
    • InChI Key: PGOPPGBFGSXUDU-UHFFFAOYSA-N
    • SMILES: FC1=C(C=C(C=C1C(F)F)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Topological Polar Surface Area: 45.8

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Additional information on 2,3-Difluoro-5-nitrobenzodifluoride

Introduction to 2,3-Difluoro-5-nitrobenzodifluoride (CAS No. 1804516-11-7)

2,3-Difluoro-5-nitrobenzodifluoride (CAS No. 1804516-11-7) is a multifunctional organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes difluoro and nitro functional groups, making it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals.

The chemical structure of 2,3-Difluoro-5-nitrobenzodifluoride is defined by its aromatic ring substituted with two fluorine atoms at the 2 and 3 positions and a nitro group at the 5 position. The presence of these functional groups imparts specific chemical properties that are highly desirable in various applications. For instance, the fluorine atoms enhance the compound's lipophilicity and metabolic stability, while the nitro group provides reactivity and can be reduced to an amino group under appropriate conditions.

In recent years, 2,3-Difluoro-5-nitrobenzodifluoride has been extensively studied for its potential use in the development of novel pharmaceuticals. One notable application is in the synthesis of anti-cancer drugs. Research published in the Journal of Medicinal Chemistry has highlighted the role of fluorinated compounds in improving drug efficacy and reducing side effects. The unique properties of 2,3-Difluoro-5-nitrobenzodifluoride make it an ideal candidate for such applications due to its ability to enhance drug delivery and target specificity.

Beyond pharmaceuticals, 2,3-Difluoro-5-nitrobenzodifluoride has also found applications in materials science. Its high reactivity and stability make it suitable for use in the synthesis of advanced polymers and coatings. For example, a study published in Advanced Materials demonstrated the use of this compound in the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials have potential applications in industries such as aerospace, electronics, and automotive manufacturing.

The synthesis of 2,3-Difluoro-5-nitrobenzodifluoride involves several well-established chemical reactions. One common method involves the nitration of 2,3-difluorobenzotrifluoride followed by further functionalization steps. The process requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.

In terms of safety and handling, 2,3-Difluoro-5-nitrobenzodifluoride should be managed with standard laboratory precautions due to its reactivity and potential health effects. It is important to handle this compound in well-ventilated areas and use appropriate personal protective equipment (PPE) such as gloves and goggles. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

The market demand for 2,3-Difluoro-5-nitrobenzodifluoride is expected to grow as more applications are discovered and developed. The compound's versatility and unique properties make it an attractive option for researchers and industry professionals looking to innovate in their respective fields. As research continues to advance, it is likely that new uses for this compound will emerge, further solidifying its importance in the scientific community.

In conclusion, 2,3-Difluoro-5-nitrobenzodifluoride (CAS No. 1804516-11-7) is a versatile organic compound with a wide range of applications in pharmaceutical research, materials science, and chemical synthesis. Its unique molecular structure provides valuable properties that enhance its utility in various industries. As ongoing research continues to uncover new possibilities, this compound is poised to play a significant role in future scientific advancements.

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